molecular formula C16H20Cl2N2OS B069531 Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride CAS No. 160518-41-2

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride

Cat. No. B069531
CAS RN: 160518-41-2
M. Wt: 359.3 g/mol
InChI Key: PPZCWYKGHVIVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride is a chemical compound that has attracted significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects:
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. Additionally, the compound has been shown to have antinociceptive effects, which may be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride in lab experiments include its potent antitumor activity, anti-inflammatory and antinociceptive effects, and its potential for use in drug development. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its antitumor, anti-inflammatory, and antinociceptive effects. Another direction is to explore the potential of the compound for use in combination therapy with other drugs to enhance its antitumor activity. Additionally, research could be conducted to optimize the synthesis method of the compound to make it more accessible for use in drug development.

Synthesis Methods

The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride can be achieved through several methods, including the reaction of 2-mercaptoimidazole with 3-(3-chloro-4-pentyloxyphenyl)propionyl chloride in the presence of a base. The compound can also be synthesized through the reaction of 2-mercaptoimidazole with 3-(3-chloro-4-pentyloxyphenyl)propiophenone in the presence of a base.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride has been extensively studied for its potential applications in drug development. The compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antinociceptive effects, which make it a promising candidate for the treatment of chronic pain.

properties

CAS RN

160518-41-2

Product Name

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride

Molecular Formula

C16H20Cl2N2OS

Molecular Weight

359.3 g/mol

IUPAC Name

3-(3-chloro-4-pentoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C16H19ClN2OS.ClH/c1-2-3-4-9-20-15-6-5-12(10-13(15)17)14-11-21-16-18-7-8-19(14)16;/h5-6,10-11H,2-4,7-9H2,1H3;1H

InChI Key

PPZCWYKGHVIVOL-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl

Other CAS RN

160518-41-2

synonyms

2-(3-chloro-4-pentoxy-phenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-d iene hydrochloride

Origin of Product

United States

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